molecular formula C6H9N3O2 B117758 2-Amino-4,6-dimethoxypyrimidine CAS No. 36315-01-2

2-Amino-4,6-dimethoxypyrimidine

Cat. No.: B117758
CAS No.: 36315-01-2
M. Wt: 155.15 g/mol
InChI Key: LVFRCHIUUKWBLR-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H9N3O2. It is a derivative of pyrimidine, characterized by the presence of amino and methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring. This compound is significant in various fields, including pharmaceuticals, agriculture, and materials science, due to its versatile chemical properties and applications .

Mechanism of Action

Target of Action

2-Amino-4,6-dimethoxypyrimidine (ADM) is a derivative of pyrimidine and is an important intermediate of sulfonylurea herbicides . It is also used to synthesize thiourea compounds with broad-spectrum antimicrobial and insecticidal properties . The primary targets of ADM are therefore the biochemical pathways involved in the action of these herbicides and antimicrobial agents.

Mode of Action

The mode of action of ADM involves its ability to act as a nucleophile. It can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to attack the aldehyde carbon in certain reactions . This is essentially an aldol condensation .

Biochemical Pathways

ADM is identified as a degradation product of sulfosulphuron in agricultural soil . It was isolated as a metabolite during the biodegradation of bensulphuron-methyl by Penicillium pinophilum . Therefore, the biochemical pathways affected by ADM are likely related to the metabolism of these compounds.

Pharmacokinetics

Its molecular weight is 1551546 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Action Environment

The action of ADM can be influenced by environmental factors. For instance, it has been identified as a degradation product in agricultural soil , suggesting that its presence and action may be influenced by soil conditions. Furthermore, safety data sheets recommend using ADM only outdoors or in a well-ventilated area , indicating that its action, efficacy, and stability may be affected by the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,6-dimethoxypyrimidine can be synthesized through several methods. One common method involves the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is typically carried out at a temperature of 150°C for 10 hours .

Another method involves a multi-step process starting from guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine, which is then reacted with phosphorus oxychloride to produce 2-amino-4,6-dichloropyrimidine. The final step involves methylation to obtain this compound .

Industrial Production Methods

Industrial production of this compound often employs environmentally friendly methods to minimize pollution. For instance, using dimethyl carbonate as a methylating agent instead of traditional toxic reagents like haloalkane and dimethyl sulfate reduces the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound, often with altered functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dimethylpyrimidine

Uniqueness

2-Amino-4,6-dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the presence of methoxy groups enhances its solubility and reactivity, making it more suitable for certain applications, such as in the synthesis of environmentally friendly pesticides .

Properties

IUPAC Name

4,6-dimethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFRCHIUUKWBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074620
Record name 4,6-Dimethoxy-2-pyrimidinamine
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Pyrimidinamine, 4,6-dimethoxy-
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CAS No.

36315-01-2
Record name 2-Amino-4,6-dimethoxypyrimidine
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Record name 2-Amino-4,6-dimethoxypyrimidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrimidinamine, 4,6-dimethoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,6-Dimethoxy-2-pyrimidinamine
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Record name 4,6-dimethoxypyrimidin-2-amine
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Record name 2-AMINO-4,6-DIMETHOXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The molecular formula of 2-amino-4,6-dimethoxypyrimidine is C6H9N3O2, and its molecular weight is 155.15 g/mol. [, , ]

A: Key spectroscopic data can be obtained through techniques like IR, 1H NMR, and APT. [, , ] For instance, IR spectroscopy reveals characteristic peaks associated with N-H, C=N, and C-O stretches, confirming the presence of amino, pyrimidine, and methoxy groups within the molecule. [, ]

A: The solubility of this compound varies depending on the solvent. It exhibits different solubilities in polar solvents like ethanol, methanol, and acetonitrile. []

A: this compound frequently engages in hydrogen bonding, particularly N-H···O and N-H···N interactions. It also participates in π-π stacking interactions, influencing the crystal packing and supramolecular architecture. [, , , , , , , ]

A: this compound is often identified as a major degradation product of certain sulfonylurea herbicides like imazosulfuron, nicosulfuron, and rimsulfuron in soil. [, , , , ]

A: Microorganisms in soil can contribute to the degradation of this compound. [, , ] The degradation process often involves the cleavage of the sulfonylurea bond, leading to the formation of this compound. [, , , ] Further microbial action can then lead to its breakdown into smaller molecules. [, ]

A: this compound serves as a crucial building block in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. [, , , , , , ] Its derivatives are employed in synthesizing sulfonylurea herbicides like bensulfuron-methyl, nicosulfuron, and orthosulfamuron. [, , ]

A: Yes, several methods exist for synthesizing this compound. Traditional methods use guanidine nitrate and diethyl malonate as starting materials. [, ] Greener approaches utilize dimethyl carbonate as a methylating agent. [, , ]

A: Yes, this compound can function as a ligand, coordinating to metal ions such as Co(II), Cu(II), Sn(II), and Zn(II). [, , , ] It demonstrates versatile coordination modes, often bridging metal centers in coordination polymers. [, ]

A: The coordination mode of this compound influences the dimensionality and overall architecture of the resulting metal-organic frameworks. [, ] For instance, it can lead to the formation of 1D chains or 3D supramolecular networks through hydrogen bonding and π-π interactions. [, , ]

A: Yes, Density Functional Theory (DFT) has been used to investigate the structural features, electronic properties, and reactivity of this compound. [, , ] These calculations provide insights into its molecular properties, including its ability to engage in hydrogen bonding and charge transfer interactions. [, ]

A: While specific QSAR models for this compound derivatives may not be extensively reported in the provided research, its structural analogs, particularly those incorporated into sulfonylurea herbicides, have been subjected to QSAR studies to understand their herbicidal activity and develop more potent and selective compounds. []

A: Yes, studies have investigated the thermal stability of this compound using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). [, ] These analyses provide insights into its melting point, decomposition temperature, and thermodynamic properties. [, ]

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